N-(pyrimidin-5-ylmethyl)pentan-3-amine

Description

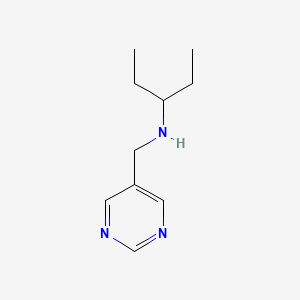

N-(pyrimidin-5-ylmethyl)pentan-3-amine is a secondary amine characterized by a pyrimidine ring linked via a methylene group to a branched pentan-3-amine chain. The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions . The pentan-3-amine chain introduces steric bulk due to its branching at the third carbon, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(pyrimidin-5-ylmethyl)pentan-3-amine |

InChI |

InChI=1S/C10H17N3/c1-3-10(4-2)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,3-4,7H2,1-2H3 |

InChI Key |

LXFBHTFHIQBSPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC1=CN=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine typically involves the reaction of pyrimidine-5-carbaldehyde with pentan-3-amine. The reaction is often catalyzed by an acid such as p-toluenesulfonic acid and carried out in a solvent like toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. Methanol is added to the residue to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form amines with different oxidation states.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)pentan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor agonists.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent EP 1 171 127 B1 describes compounds such as (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine and its derivatives . These analogues differ from N-(pyrimidin-5-ylmethyl)pentan-3-amine in two key aspects:

Core Structure: The patent compounds feature a substituted phenyl ring (e.g., ethoxy or isopropoxy groups at position 5 and an amino group at position 3) instead of a pyrimidine ring.

Amine Chain : The patent compounds have a linear pentenyl chain with a methyl group at the amine, contrasting with the branched pentan-3-amine in the target compound.

The phenyl-based analogues may exhibit enhanced lipophilicity due to aromatic substituents, whereas the pyrimidine moiety in this compound could improve binding specificity in biological systems.

Reactivity and Steric Effects

A study on amide synthesis via aerobic oxidative coupling highlights the reactivity challenges associated with pentan-3-amine . While pentan-3-amine forms thermodynamically stable amides, its branched structure creates steric hindrance, raising the energy barrier for tetrahedral intermediate formation by 12 kJ mol⁻¹ compared to ethylamine. This kinetic limitation suggests that this compound may exhibit slower reaction rates in nucleophilic acyl substitution compared to less hindered amines (e.g., ethylamine or benzylamine).

Physical and Chemical Properties

The table below summarizes inferred properties based on structural comparisons:

Biological Activity

N-(pyrimidin-5-ylmethyl)pentan-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Overview

This compound has the molecular formula , indicating a structure that combines a pentan-3-amine backbone with a pyrimidine ring. This structural configuration is significant as it may influence the compound's interaction with various biological targets, including enzymes and receptors involved in disease processes.

Research into the mechanisms of action for this compound is ongoing. Key areas of investigation include:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. Studies have shown that similar pyrimidine derivatives can inhibit key enzymes related to metabolic pathways, which could be relevant for this compound .

- Receptor Modulation : The compound may also modulate receptor activity, particularly those involved in neurotransmission and metabolic regulation. The interaction with receptors could lead to various physiological effects, including modulation of mood and appetite.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various pathogens, including bacteria and fungi. However, specific studies quantifying this activity are still required.

Anticancer Activity

There is emerging evidence that compounds similar to this compound may possess anticancer properties. For instance, substituted pyrimidines have been shown to inhibit cancer cell proliferation effectively. The potential for this compound to affect cancer cell lines warrants further investigation .

Case Studies and Experimental Data

- In Vitro Studies : Experimental data from in vitro assays indicate that this compound can affect cellular pathways associated with inflammation and cancer progression. These studies typically employ techniques such as cell viability assays and enzyme activity measurements to assess biological impact.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest moderate bioavailability, which can be optimized through structural modifications.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.